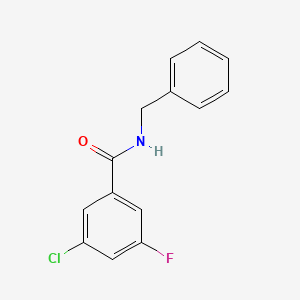

N-Benzyl-3-chloro-5-fluorobenzamide

CAS No.:

Cat. No.: VC13588659

Molecular Formula: C14H11ClFNO

Molecular Weight: 263.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClFNO |

|---|---|

| Molecular Weight | 263.69 g/mol |

| IUPAC Name | N-benzyl-3-chloro-5-fluorobenzamide |

| Standard InChI | InChI=1S/C14H11ClFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

| Standard InChI Key | AAYOCORPDSOFEE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N-Benzyl-3-chloro-5-fluorobenzamide has the molecular formula C₁₄H₁₁ClFNO and a molecular weight of 263.69 g/mol. Its IUPAC name, N-benzyl-3-chloro-5-fluorobenzamide, reflects the substitution pattern on the aromatic rings and the amide functional group. The compound’s structure is defined by two distinct aromatic systems: a benzyl group attached to the amide nitrogen and a chloro-fluoro-substituted benzoyl moiety (Table 1).

Table 1: Key molecular identifiers of N-Benzyl-3-chloro-5-fluorobenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClFNO |

| Molecular Weight | 263.69 g/mol |

| IUPAC Name | N-benzyl-3-chloro-5-fluorobenzamide |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |

| InChI Key | AAYOCORPDSOFEE-UHFFFAOYSA-N |

| PubChem CID | 125115804 |

The SMILES string highlights the connectivity: the benzyl group (C₁=CC=C(C=C₁)CN) links to the amide carbonyl, which is bonded to the 3-chloro-5-fluoro-substituted benzene ring. The InChI Key provides a unique descriptor for computational and database applications.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of N-Benzyl-3-chloro-5-fluorobenzamide typically involves a two-step process:

-

Preparation of 3-chloro-5-fluorobenzoic acid: Halogenation of benzoic acid derivatives using directed ortho-metallation or electrophilic substitution.

-

Amide Coupling: Reaction of the acid with benzylamine using coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF).

A representative procedure involves:

-

Dissolving 3-chloro-5-fluorobenzoic acid (1.0 eq) in DMF.

-

Adding benzylamine (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq).

-

Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.

Physicochemical Properties

Solubility and Stability

N-Benzyl-3-chloro-5-fluorobenzamide is likely lipophilic due to its aromatic substituents, with predicted logP values >3. It is expected to exhibit:

-

Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

Thermal and Optical Properties

-

Melting Point: Analogous compounds melt between 120–150°C, suggesting a similar range for this derivative.

-

UV-Vis Absorption: Strong absorbance near 270–290 nm (π→π* transitions of aromatic systems).

Future Directions and Research Gaps

Despite its synthetic accessibility, N-Benzyl-3-chloro-5-fluorobenzamide remains underexplored. Priority research areas include:

-

Biological Screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and selectivity.

-

Formulation Studies: Developing nanoencapsulation strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume